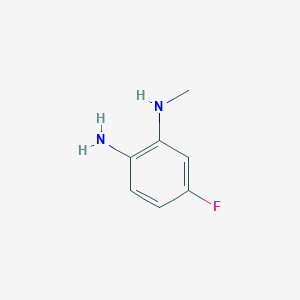

5-Fluoro-N1-methylbenzene-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSVRICPJMRRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287362 | |

| Record name | 4-Fluoro-N2-methyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348133-46-0 | |

| Record name | 4-Fluoro-N2-methyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348133-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N2-methyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro N1 Methylbenzene 1,2 Diamine

Analysis of Precursor Compounds and Starting Materials in Synthetic Routes

The construction of 5-Fluoro-N¹-methylbenzene-1,2-diamine relies on commercially available and readily accessible starting materials. The synthetic strategy generally begins with a substituted nitrobenzene, which serves as a scaffold for subsequent functional group manipulations. The key transformations involve the reduction of a nitro group to an amine, the introduction of a fluorine atom, and the selective methylation of one of the amino groups.

Two primary retrosynthetic pathways are considered:

Pathway A : Starting with a fluorinated nitroaniline, such as 4-fluoro-2-nitroaniline. This pathway involves the methylation of the aniline (B41778) nitrogen, followed by the reduction of the nitro group.

Pathway B : Beginning with a precursor like 1,2-difluoro-4-nitrobenzene. This route involves a selective nucleophilic aromatic substitution (SNAr) reaction with methylamine (B109427) to replace one of the fluorine atoms, followed by the reduction of the nitro group.

The choice of precursor is critical as it influences the sequence of reactions and the methods used for fluorination and methylation.

Table 1: Key Precursor Compounds in the Synthesis of 5-Fluoro-N¹-methylbenzene-1,2-diamine

| Precursor Compound | Role in Synthesis | Subsequent Steps |

| 4-Fluoro-2-nitroaniline | Introduces the fluoro and one amino group. | N-methylation, followed by nitro group reduction. |

| 1,2-Difluoro-4-nitrobenzene | Provides the benzene (B151609) ring with the fluorine atom and an activatable leaving group. | Nucleophilic substitution with methylamine, followed by nitro group reduction. |

| 3-Chloro-4-fluorophenol | A versatile starting material for building the core structure. nih.govresearchgate.net | Nitration, followed by nucleophilic substitution of the chloro group, methylation, and reduction. nih.govresearchgate.net |

Strategic Approaches to Fluorination in Benzenediamine Systems

The introduction of a fluorine atom onto an aromatic ring is a pivotal step that can significantly alter the molecule's physicochemical properties. altmaniacs.com The timing of this step—either early in the synthesis on a precursor or later on a more complex intermediate ("late-stage fluorination")—is a key strategic decision. rsc.org

Electrophilic fluorination involves the use of reagents that act as a source of an electrophilic fluorine atom ("F⁺"). This method is particularly valuable for late-stage fluorination strategies.

Reagents : Common electrophilic fluorinating agents include N-fluorosulfonimides (e.g., N-fluorobenzenesulfonimide, NFSI) and reagents like Selectfluor® (F-TEDA-BF₄).

Application : These reagents can directly fluorinate electron-rich aromatic rings. In the context of benzenediamine synthesis, this could potentially be applied to an aniline or acetanilide (B955) derivative. However, challenges exist. The strong oxidizing nature of many electrophilic fluorinating agents can be incompatible with the easily oxidized amine groups present in the substrate. Therefore, protection of the amine groups, for instance as amides, is often a necessary prerequisite. Furthermore, controlling the regioselectivity of the fluorination can be difficult, often leading to a mixture of isomers.

Nucleophilic aromatic substitution (SNAr) is a more traditional and widely used method for introducing fluorine. This approach typically involves displacing a leaving group on an aromatic ring that is activated by one or more strongly electron-withdrawing groups, such as a nitro group.

Classic Methods : The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for converting an aromatic amine into a fluoroarene.

Halex Reaction : Another common SNAr pathway is the Halex (halogen exchange) reaction, where a chloride or bromide on an activated aromatic ring is displaced by fluoride (B91410), typically using a source like spray-dried potassium fluoride (KF) in a polar aprotic solvent.

Synthesis from Fluorinated Precursors : A prevalent strategy is to begin with a readily available fluorinated starting material, such as 1-fluoro-2-nitrobenzene (B31998) or 1,2-difluoro-4-nitrobenzene. mdpi.com In this approach, the fluorine atom is already in place, and the SNAr reaction is used to introduce another functional group, such as an amine, by displacing a different leaving group (e.g., another fluorine or a chlorine atom). nih.govmdpi.com

Methodologies for N-Methylation of Amine Functional Groups

The selective introduction of a single methyl group onto one of the nitrogen atoms of the diamine is a critical and often challenging step. N-methylated amines are important structural motifs in many biologically active compounds. nih.govchemrxiv.orgacs.org A variety of methods exist, ranging from classical techniques to modern catalytic approaches.

Classical Methylating Agents : Reagents like methyl iodide or dimethyl sulfate (B86663) have traditionally been used for N-methylation. chemrxiv.orgacs.org However, these reagents are toxic, and controlling the reaction to achieve selective mono-methylation over di-methylation can be difficult, often resulting in a mixture of products and the generation of significant waste. chemrxiv.orgacs.org

Reductive Amination : A widely used method is reductive amination, which involves the reaction of the amine with formaldehyde (B43269) (or its trimer, paraformaldehyde) in the presence of a reducing agent. This pathway is often highly efficient.

Catalytic Methylation : Modern synthetic chemistry favors catalytic methods that utilize more environmentally benign and atom-economical C1 sources like methanol (B129727) or even carbon dioxide. acs.org Transition-metal catalysts, based on elements such as Ruthenium, Iridium, Copper, or Nickel, have been developed for the selective N-methylation of amines. nih.govchemrxiv.orgacs.orgnih.gov These catalytic systems often offer high selectivity for mono-methylation under optimized conditions and represent a greener alternative to traditional methods. acs.org

Table 2: Comparison of N-Methylation Methodologies for Aromatic Amines

| Method | Methyl Source | Advantages | Disadvantages |

| Classical Alkylation | Methyl iodide, Dimethyl sulfate | Well-established procedure. | Toxic reagents, poor selectivity (over-methylation), waste generation. chemrxiv.org |

| Reductive Amination | Formaldehyde, Paraformaldehyde | High efficiency, readily available reagents. | Requires a stoichiometric reducing agent. |

| Catalytic Hydrogenation | Methanol, CO₂/H₂ | Atom-economical, uses greener C1 sources, high selectivity possible. acs.orgacs.org | Requires specialized metal catalysts and often high temperatures or pressures. acs.orgnih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving a high yield of the desired product with excellent purity requires systematic optimization of various reaction parameters. The interplay between solvent, temperature, catalyst, and reaction time is crucial for maximizing conversion and minimizing the formation of byproducts.

Solvent : The choice of solvent can dramatically impact reaction rates and outcomes. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents like DMSO or DMF are often preferred. In a piperazinylation reaction, changing the solvent from DMSO to toluene (B28343) was found to simplify the workup and significantly improve the yield. nih.gov

Temperature : Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts through decomposition or side reactions. Finding the optimal temperature is key to balancing reaction speed and selectivity.

Catalyst and Base : In catalytic reactions, such as N-methylation, the choice of catalyst and base is paramount. For the Ru-catalyzed N-monomethylation of aromatic amines, KOtBu was found to be an effective base. acs.org The catalyst loading is also optimized to be as low as possible (e.g., 0.02–0.1 mol %) to ensure cost-effectiveness without compromising the yield. acs.org

Reaction Time : Monitoring the reaction over time allows for the determination of the point at which the maximum yield of the product is achieved, preventing potential degradation of the product with prolonged reaction times.

Table 3: Illustrative Optimization of Reaction Parameters (Hypothetical)

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Solvent | Toluene | Dioxane | DMF | DMF provides the highest conversion rate. |

| Temperature | 80 °C | 100 °C | 120 °C | 100 °C offers the best balance of yield and minimal byproduct formation. |

| Base | K₂CO₃ | Cs₂CO₃ | KOtBu | KOtBu results in the highest selectivity for the mono-methylated product. |

Advanced Analytical Techniques for Reaction Monitoring and Product Purity Assessment

Rigorous analytical control is essential throughout the synthetic process to monitor reaction progress and to confirm the identity and purity of the final compound.

Reaction Monitoring : The progress of a synthesis is typically monitored using chromatographic techniques.

Thin-Layer Chromatography (TLC) : A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These techniques provide quantitative data on the composition of the reaction mixture, allowing for precise determination of conversion and the formation of any impurities. vitas.no

Product Characterization and Purity Assessment : Once the reaction is complete and the product is isolated, a suite of analytical methods is employed to confirm its structure and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. For fluorinated compounds, ¹⁹F NMR is an indispensable tool for confirming the presence and location of the fluorine atom.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular mass, which allows for the unambiguous determination of the elemental formula. mdpi.com

Chromatographic Purity : HPLC and GC are used to determine the purity of the final compound, typically expressed as a percentage of the main peak area relative to the total area of all peaks. vitas.no

Differential Scanning Calorimetry (DSC) : For crystalline solids, DSC can be used to determine the melting point and assess purity, as impurities tend to broaden and depress the melting point.

Table 4: Analytical Techniques for Quality Control

| Technique | Purpose | Information Obtained |

| HPLC/GC | Reaction monitoring, Purity assessment | Quantitative composition of mixtures, percentage purity of the final product. vitas.no |

| NMR (¹H, ¹³C, ¹⁹F) | Structural elucidation | Connectivity of atoms, confirmation of functional groups, verification of fluorine incorporation. |

| HRMS | Structural confirmation | Exact molecular weight and elemental formula. mdpi.com |

| DSC | Purity assessment | Melting point, presence of impurities in crystalline solids. |

Reactivity and Intrinsic Chemical Transformations of 5 Fluoro N1 Methylbenzene 1,2 Diamine

Reactivity Profile of the Fluoroaromatic Moiety

The fluorine substituent significantly influences the electronic properties of the benzene (B151609) ring, rendering it susceptible to specific classes of reactions.

Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for activated aryl halides. In this mechanism, a potent nucleophile attacks the carbon atom bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate via resonance.

For 5-Fluoro-N1-methylbenzene-1,2-diamine, the fluorine atom is a potential leaving group. The amine groups are strongly electron-donating, which generally deactivates the ring towards nucleophilic attack. However, the fluorine atom itself is highly electronegative, creating a polarized C-F bond that can be a site for nucleophilic attack. The rate-determining step in SNAr is typically the initial attack by the nucleophile, and the high electronegativity of fluorine makes it a surprisingly effective leaving group in these reactions, often better than heavier halogens, because it enhances the electrophilicity of the carbon it is attached to.

The scope of nucleophiles for SNAr reactions on fluoroaromatic compounds is broad, including alkoxides, thiolates, and amines. The reaction outcome with this compound would be highly dependent on the reaction conditions and the nature of the nucleophile, as the inherent amine groups could compete in intra- or intermolecular reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-F bond, while strong, can be activated by various transition metal catalysts, particularly those based on palladium and nickel.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a cornerstone of modern synthetic chemistry for forming C-N bonds. wikipedia.org While aryl fluorides are generally less reactive than other aryl halides in these couplings, the development of specialized bulky, electron-rich phosphine (B1218219) ligands has enabled the use of fluoroarenes as coupling partners. youtube.com It is conceivable that the primary amine of one molecule of this compound could be coupled with the fluoroaromatic ring of another, or with a different aryl fluoride (B91410), under appropriate catalytic conditions.

Similarly, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a versatile method for C-C bond formation. Palladium and nickel catalysts have been developed that are effective for the cross-coupling of aryl fluorides. youtube.com This would allow for the introduction of new alkyl or aryl substituents at the 5-position of the benzene ring, further functionalizing the molecule.

Chemical Transformations Involving the Diamine Functional Group

The vicinal primary and N-methyl secondary amine groups are the primary centers of reactivity for a variety of chemical transformations.

The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and highly efficient method for the synthesis of quinoxalines, an important class of N-heterocycles. nih.gov This condensation reaction proceeds readily, often under mild conditions, sometimes simply by stirring the reactants at room temperature in a suitable solvent like ethanol (B145695) or acetic acid. koreascience.kr Given this well-established reactivity, this compound is expected to react readily with various α-dicarbonyl compounds, such as benzil (B1666583) or biacetyl, to yield the corresponding fluorinated and N-methylated quinoxaline (B1680401) derivatives.

The general reaction is illustrated below:

| Reactant 1 (Diamine) | Reactant 2 (Dicarbonyl) | Product | Typical Conditions |

| o-Phenylenediamine (B120857) | Benzil | 2,3-Diphenylquinoxaline | Acetic Acid, reflux |

| 4-Fluoro-1,2-phenylenediamine | Biacetyl | 6-Fluoro-2,3-dimethylquinoxaline | Ethanol, room temp. |

| o-Phenylenediamine | Glyoxal | Quinoxaline | Acetonitrile, Ni-nanoparticles |

This table presents illustrative examples of quinoxaline synthesis from related diamines.

Furthermore, condensation with carboxylic acids and their derivatives (such as esters or aldehydes) is a primary route to the synthesis of benzimidazoles. nih.govwikipedia.org The reaction of this compound with an aldehyde would first form a Schiff base with the more reactive primary amine, which would then undergo an intramolecular cyclization and subsequent oxidation (often aromatization by loss of H2) to furnish a 1-methyl-6-fluoro-2-substituted-benzimidazole. A variety of catalysts, including acid catalysts and metal nanoparticles, can be employed to facilitate this transformation. wikipedia.org

The amine centers of o-phenylenediamines are susceptible to oxidation. The oxidation of o-phenylenediamine derivatives can lead to the formation of various products, including phenazines. For instance, the oxidation of 4-fluoro-1,2-phenylenediamine can be used to synthesize 2,3-diaminophenazines. ossila.com The oxidation of N-alkylated o-phenylenediamines has also been shown to produce phenazine (B1670421) pigments. rsc.org Therefore, oxidation of this compound under appropriate conditions (e.g., with ferric chloride or in an electrochemical process) is expected to yield phenazine derivatives.

The reduction of aromatic diamines is a less common transformation than the reduction of nitroarenes to form amines. youtube.comacs.org The amino groups are generally stable to many reducing agents. However, under forcing conditions of catalytic hydrogenation, the aromatic ring itself could be reduced. Specific reduction of the amine functional groups without affecting the aromatic ring is not a typical synthetic pathway.

The primary amine group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines. acs.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The reaction is generally regioselective, with the more nucleophilic and less sterically hindered primary amine reacting preferentially over the secondary N-methyl amine.

This transformation is fundamental in coordination chemistry, as the resulting Schiff base ligands can form stable complexes with various metal ions. nih.gov The formation of fluorinated imines is a known process, and the reaction can often be carried out under mild conditions, for example, by stirring the reactants in ethanol. nih.gov

| Aldehyde/Ketone | Diamine | Product Type | Typical Conditions |

| Salicylaldehyde | o-Phenylenediamine | Salen-type Schiff base | Ethanol, reflux |

| Benzaldehyde | 4-Fluoroaniline | N-Benzylideneaniline | n-Hexane, MgSO4 |

| Acetophenone | Ethylenediamine | Bis(imine) | Methanol (B129727), reflux |

This table illustrates the general conditions for Schiff base formation with related amines.

Examination of Regioselectivity and Stereoselectivity in Complex Reaction Systems

The reactivity of asymmetrically substituted diamines, such as this compound, in complex reaction systems presents significant questions regarding regioselectivity. The formation of new chemical bonds during cyclization and condensation reactions is governed by the nuanced interplay of electronic and steric effects of the substituents on the benzene ring. In the case of this compound, the fluorine atom and the N-methyl group are the primary determinants of the reaction's regiochemical outcome.

In the synthesis of benzimidazoles, a common transformation for o-phenylenediamines, the reaction with aldehydes or carboxylic acids can theoretically yield two different regioisomers. This is because the two amino groups in this compound—a primary amine (-NH2) and a secondary amine (-NHCH3)—are not chemically equivalent. The initial nucleophilic attack by one of these amino groups on the electrophilic carbon of the reaction partner dictates the structure of the final product.

The electronic properties of the substituents play a crucial role in modulating the nucleophilicity of the adjacent amino groups. The fluorine atom at the 5-position is a strongly electron-withdrawing group through its inductive effect, which decreases the electron density of the aromatic ring and, consequently, the nucleophilicity of the nearby primary amino group. Conversely, the methyl group attached to one of the nitrogen atoms is electron-donating, thereby increasing the electron density and nucleophilicity of the secondary amine.

Steric hindrance is another critical factor. The methyl group on the secondary amine presents a greater steric bulk compared to the hydrogen on the primary amine. This steric hindrance can impede the approach of bulky reactants to the secondary amine, potentially favoring reactions at the less sterically hindered primary amine.

The final regiochemical outcome is a result of the balance between these competing electronic and steric influences. In many instances involving non-symmetrical o-phenylenediamines, a mixture of the two possible regioisomers is obtained, indicating that the energy difference between the two transition states is small. The precise ratio of these isomers can often be influenced by the reaction conditions, such as the nature of the solvent, the temperature, and the catalyst employed.

Modern analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the characterization and quantification of the isomeric products. Specifically, 19F NMR can be a powerful tool for analyzing mixtures of fluorinated compounds without the need for physical separation, as the fluorine nucleus is highly sensitive to its chemical environment, providing distinct signals for different isomers.

While specific, detailed studies on the regioselectivity of this compound are not extensively documented in publicly available literature, the general principles of physical organic chemistry allow for a predictive understanding of its reactivity in complex reaction systems. The following table summarizes the expected directing effects of the substituents on the regioselectivity of benzimidazole (B57391) formation.

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Adjacent Amino Group's Nucleophilicity |

| Fluorine | 5 | Electron-withdrawing (Inductive) | Minimal | Decreases |

| N-Methyl | 1 | Electron-donating (Inductive) | Significant | Increases |

In the absence of stereocenters in this compound and its common reaction partners for benzimidazole synthesis (like simple aldehydes), the question of stereoselectivity is not typically a primary consideration in these specific transformations. The focus remains on the regiochemical control exerted by the substituents on the aromatic ring.

Synthesis and Characterization of Derivatives and Structural Analogs of 5 Fluoro N1 Methylbenzene 1,2 Diamine

Directed Synthesis of Functionally Substituted 5-Fluoro-N1-methylbenzene-1,2-diamine Derivatives

The synthesis of this compound derivatives typically commences with a commercially available fluorinated and nitrated benzene (B151609) ring. A common precursor is 4-fluoro-1-nitro-2-(methylamino)benzene. The synthesis proceeds through the reduction of the nitro group to an amine, yielding the desired 1,2-diamine. This reduction can be achieved using various established methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media, like tin(II) chloride in hydrochloric acid.

The presence of the fluorine atom and the methylamino group on the aromatic ring influences the regioselectivity of further functionalization. For instance, electrophilic aromatic substitution reactions would be directed by the activating effects of the amino and methylamino groups, tempered by the deactivating, meta-directing effect of the fluorine atom. This allows for the directed synthesis of a variety of functionally substituted derivatives. For example, subsequent reactions, such as the formation of benzimidazoles, can be carried out by reacting the diamine with aldehydes or carboxylic acids. The hydrochloride salt of this compound is also commercially available, providing a stable starting material for various synthetic applications. sigmaaldrich.com

Table 1: Proposed Synthesis of a this compound Derivative

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 1,4-Difluoro-2-nitrobenzene | Methylamine (B109427) | 4-Fluoro-1-nitro-2-(methylamino)benzene | Introduction of the methylamino group |

| 2 | 4-Fluoro-1-nitro-2-(methylamino)benzene | H₂, Pd/C | This compound | Reduction of the nitro group |

| 3 | This compound | R-CHO (Aldehyde) | Substituted 2-R-6-fluoro-1-methyl-1H-benzo[d]imidazole | Formation of a benzimidazole (B57391) derivative |

Comparative Chemical Reactivity and Electronic Effects of Related Benzenediamine Structures

The chemical reactivity of this compound is best understood through comparison with its positional isomers, non-fluorinated analogs, and other halogenated derivatives. These comparisons highlight the significant role of the fluorine atom's position and the presence of other halogens in modulating the electronic properties and, consequently, the reactivity of the benzenediamine core.

Positional isomers of this compound, such as 4-Fluoro-N1-methylbenzene-1,2-diamine, offer a platform to study the influence of the fluorine atom's location on the molecule's reactivity. sigmaaldrich.com In this compound, the fluorine atom is situated para to the primary amine and meta to the methylamino group. In contrast, in the 4-fluoro isomer, the fluorine is meta to the primary amine and para to the methylamino group.

The electronic effects of the fluorine atom—strong inductive electron withdrawal (-I) and moderate resonance electron donation (+R)—are highly dependent on its position relative to the reactive amino groups. In the 5-fluoro isomer, the -I effect of the fluorine atom deactivates the ring towards electrophilic attack and decreases the nucleophilicity of both amino groups. The +R effect, being most pronounced at the ortho and para positions, would have a lesser impact on the reactivity of the adjacent amino groups.

For 4-Fluoro-N1-methylbenzene-1,2-diamine, the fluorine's -I effect similarly deactivates the ring. However, its position para to the methylamino group allows for a more direct resonance interaction, which could slightly modulate the nucleophilicity of the adjacent primary amine. These subtle electronic differences can lead to variations in reaction rates and regioselectivity in subsequent chemical transformations.

Table 2: Comparison of Positional Isomers

| Compound | Fluorine Position Relative to -NH₂ | Fluorine Position Relative to -NHCH₃ | Expected Impact on Reactivity |

| This compound | para | meta | General deactivation of the ring; decreased nucleophilicity of both amines. |

| 4-Fluoro-N1-methylbenzene-1,2-diamine | meta | para | General deactivation of the ring; potential for resonance effects to slightly influence the nucleophilicity of the primary amine. |

A direct comparison with the non-fluorinated parent compound, N1-methylbenzene-1,2-diamine, underscores the profound electronic influence of the fluorine atom. N1-methylbenzene-1,2-diamine is an electron-rich aromatic system due to the presence of two activating amino groups. chemicalbook.combldpharm.comsigmaaldrich.com This high electron density makes it highly susceptible to electrophilic aromatic substitution and facilitates reactions such as the formation of benzimidazoles and other heterocyclic systems. sigmaaldrich.com

Table 3: Electronic Effects and Reactivity Comparison

| Compound | Key Electronic Feature(s) | Expected Reactivity towards Electrophiles | Expected Nucleophilicity of Amino Groups |

| N1-methylbenzene-1,2-diamine | Two activating amino groups | High | High |

| This compound | Two activating amino groups, one deactivating fluorine atom (-I effect) | Moderate | Moderate |

The synthesis and reactivity of other halogenated analogs, such as 5-bromo-3-fluoro-N1-methylbenzene-1,2-diamine, provide further insights into the interplay of multiple halogen substituents. achemblock.com The synthesis of such polyhalogenated benzenediamines often involves multi-step sequences starting from appropriately substituted nitroaromatics. For instance, a plausible route could involve the nitration of a dihalogenated benzene, followed by nucleophilic aromatic substitution to introduce the methylamino group, and finally, reduction of the nitro group.

In 5-bromo-3-fluoro-N1-methylbenzene-1,2-diamine, the benzene ring is substituted with two electron-withdrawing halogens. Both bromine and fluorine exert a deactivating inductive effect, with fluorine's being stronger. This combined deactivation significantly reduces the ring's electron density and the nucleophilicity of the amino groups, making the molecule considerably less reactive than both the non-halogenated and the mono-fluorinated analogs. The presence of two halogens also offers additional sites for potential cross-coupling reactions, although the high degree of substitution and deactivation might necessitate specialized catalytic systems.

Table 4: Properties of Halogenated Benzenediamine Analogs

| Compound | Halogen Substituents | Combined Electronic Effect of Halogens | Expected Relative Reactivity |

| This compound | 5-Fluoro | Strong inductive withdrawal | Moderate |

| 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine | 3-Fluoro, 5-Bromo | Very strong inductive withdrawal | Low |

Applications in Advanced Organic Synthesis and Material Science

Strategic Utilization as a Key Building Block for Diverse Heterocyclic Scaffolds

The ortho-disposed amino groups of 5-Fluoro-N1-methylbenzene-1,2-diamine provide a reactive scaffold for cyclocondensation reactions, leading to the formation of various nitrogen-containing heterocyclic rings. These ring systems are prevalent in pharmacologically active compounds and advanced materials.

The benzimidazole (B57391) moiety is a core structural feature in numerous pharmaceutical agents. The synthesis of 1-methyl-5-fluoro-benzimidazoles from this compound is a direct application of the Phillips condensation reaction. This typically involves the cyclocondensation of the diamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under acidic conditions.

The reaction proceeds via the initial formation of a Schiff base between the more nucleophilic primary amine and the carbonyl compound, followed by an intramolecular cyclization involving the secondary amine, and subsequent dehydration to form the aromatic benzimidazole ring. The presence of the N1-methyl group ensures that the substitution occurs specifically at the N1 position of the benzimidazole ring, while the fluorine atom at the 5-position is carried into the final product, influencing its physicochemical properties.

Table 1: Representative Benzimidazole Synthesis Conditions This table is illustrative and based on general benzimidazole synthesis protocols.

| Reactant | Catalyst/Solvent | Conditions | Product Class |

|---|---|---|---|

| Aldehyde (R-CHO) | p-Toluenesulfonic acid / Toluene (B28343) | Reflux | 2-Substituted-5-fluoro-1-methyl-1H-benzo[d]imidazole |

| Carboxylic Acid (R-COOH) | Polyphosphoric acid (PPA) | 150-200 °C | 2-Substituted-5-fluoro-1-methyl-1H-benzo[d]imidazole |

The synthesis of quinoline (B57606) derivatives from this compound is not a well-documented pathway in scientific literature. Classical quinoline syntheses, such as the Friedländer or Skraup reactions, typically start from 2-aminoaryl aldehydes/ketones or anilines, respectively. The structure of this compound does not fit the typical substrate profile for these named reactions without significant prior functional group transformations. Therefore, its direct use as a building block for quinoline ring systems is not a standard or reported application.

The compound this compound is a suitable precursor for the synthesis of eight-membered diazocine ring systems, specifically dibenzo[b,f] google.comnih.govdiazocines. While direct studies on the fluorinated compound are limited, the reactivity can be inferred from its non-fluorinated analog, N1-methylbenzene-1,2-diamine.

The synthesis involves a double condensation reaction with a phthalate (B1215562) ester, such as dimethyl phthalate, in the presence of a strong base like sodium hydride. The reaction proceeds by nucleophilic attack of each amino group onto the ester carbonyls, forming two amide bonds and constructing the central eight-membered ring fused to the two benzene (B151609) rings. The N-methyl group of the starting diamine becomes a substituent on one of the nitrogen atoms in the resulting 5-methyl-5,12-dihydrodibenzo[b,f] google.comnih.govdiazocine-6,11-dione scaffold. The fluorine atom remains on the benzene ring, imparting its electronic influence on the final heterocyclic structure.

Role in the Preparative Synthesis of Functional Organic Materials

This compound is a valuable monomer for the synthesis of high-performance polymers, particularly fluorinated polybenzimidazoles (PBIs). These materials are sought after for applications requiring high thermal stability and specific chemical resistance, such as in proton-exchange membranes for fuel cells.

The synthesis of PBIs involves the polycondensation of a diamine monomer with a dicarboxylic acid or its derivative (e.g., diphenyl isophthalate). When this compound is used, it imparts several advantageous properties to the resulting polymer:

Fluorine Atom : The presence of the C-F bond enhances the polymer's thermal stability, chemical resistance, and oxidative stability. It can also lower the dielectric constant and decrease water absorption.

N-Methyl Group : The methyl group on the benzimidazole nitrogen disrupts polymer chain packing, which can increase solubility in organic solvents, making the polymer more processable. This structural irregularity can also create free volume, potentially enhancing properties like gas permeability.

The resulting fluorinated, N-methylated PBI would possess a combination of high thermal stability, good processability, and tailored membrane properties, making it a functional organic material for advanced applications.

Intermediacy in the Convergent Assembly of Complex Organic Molecules

In a convergent synthesis strategy, complex molecules are assembled from several pre-synthesized fragments or building blocks. The bifunctional nature of this compound, with two chemically distinct amino groups, makes it an excellent intermediate for such approaches, particularly in medicinal chemistry.

While specific, publicly documented syntheses of commercial drugs using this exact intermediate are not readily found, its utility is clear. It allows for the sequential and regioselective introduction of different molecular fragments. For instance, one amine group can be reacted to form a benzimidazole ring system with a first building block, leaving the other amine (or the benzimidazole nitrogen) available for subsequent reaction with a second, different fragment. This approach is highly valuable in the construction of libraries of complex molecules for drug discovery, such as kinase inhibitors, where a core scaffold (like benzimidazole) is systematically decorated with various substituents to optimize biological activity. The fluorine and methyl groups serve as permanent structural features that can fine-tune the binding affinity, selectivity, and pharmacokinetic properties of the final complex molecule.

Computational Chemistry and Theoretical Mechanistic Studies

Application of Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These methods provide a framework for understanding the distribution of electrons within a molecule and how this distribution governs its stability and reactivity.

The electronic structure of 5-Fluoro-N1-methylbenzene-1,2-diamine is significantly influenced by the interplay of its substituents: the electron-donating amino and methylamino groups, and the electron-withdrawing fluorine atom. DFT calculations can map the electron density distribution across the molecule, revealing the inductive and resonance effects of these groups. The amino groups increase electron density on the benzene (B151609) ring, particularly at the ortho and para positions, while the fluorine atom withdraws electron density through a strong inductive effect. sundarbanmahavidyalaya.in

Aromaticity, a key feature of the benzene ring, can also be assessed computationally. While the core benzene structure remains aromatic, the substituents can modulate the degree of electron delocalization. Fluorine substitution on a benzene ring has been shown to decrease aromaticity due to its inductive electron withdrawal. researchgate.net Computational models can quantify this effect by analyzing magnetic properties and bond length alternations.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -5.25 eV |

| LUMO Energy | -0.15 eV |

| HOMO-LUMO Gap | 5.10 eV |

| Dipole Moment | 2.8 D |

Note: The values in this table are hypothetical and representative, derived from trends observed in computational studies of similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. emerginginvestigators.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the benzene ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the aromatic ring, influenced by the electron-withdrawing fluorine atom. This suggests that nucleophilic attack would be directed towards the carbon atoms of the ring.

Chemical reactivity descriptors derived from DFT, such as Mulliken atomic charges and Fukui functions, can further pinpoint the most probable sites for reaction. The nitrogen atoms of the amino groups are expected to possess significant negative partial charges, making them susceptible to protonation and other electrophilic interactions.

Analysis of Non-Covalent Interactions (NCI) within Molecular Systems

Non-covalent interactions play a critical role in determining the three-dimensional structure of molecules and their interactions with other molecules. wikipedia.orgnih.gov In this compound, several types of non-covalent interactions are possible, both intramolecularly and intermolecularly.

Intramolecularly, a hydrogen bond could potentially form between the hydrogen of the primary amino group and the nitrogen of the adjacent methylamino group, or with the fluorine atom. The presence and strength of such interactions can be investigated using NCI analysis, which visualizes and characterizes weak interactions based on the electron density and its derivatives.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms and the characterization of transition states. rsc.org For this compound, a variety of reactions can be envisaged, particularly those involving the nucleophilic amino groups.

For instance, the reaction of this diamine with an electrophile, such as an aldehyde or ketone to form a Schiff base, can be modeled computationally. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. These calculations can reveal the role of the fluoro and methyl substituents in modulating the activation energy of the reaction. The electron-donating groups are expected to enhance the nucleophilicity of the amino groups, while the steric hindrance of the methyl group might influence the regioselectivity of the reaction.

Molecular Dynamics Simulations for Conformational Landscape Analysis

The presence of the N1-methyl group introduces conformational flexibility to the this compound molecule. The rotation around the C-N bond of the methylamino group gives rise to different conformers with varying energies. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. nih.govnih.gov

MD simulations track the movement of atoms in a molecule by solving Newton's equations of motion. By running these simulations at different temperatures, it is possible to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules. The simulations would likely show that the orientation of the methyl group relative to the adjacent amino group and the fluorine atom is a key determinant of conformational stability.

Theoretical Frameworks for Molecular Recognition and Intermolecular Interactions

The ability of a molecule to recognize and bind to another is fundamental to many chemical and biological processes. acs.org The functional groups present in this compound make it a candidate for molecular recognition studies. The two amino groups can participate in multiple hydrogen bonding interactions, acting as a "molecular tweezer" for complementary substrates.

Theoretical frameworks such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature and strength of the intermolecular interactions responsible for molecular recognition. By examining the topological properties of the electron density at the bond critical points between the diamine and a potential binding partner, the nature of the interaction (e.g., hydrogen bond, van der Waals) can be quantified. These theoretical approaches can guide the design of host-guest systems where this compound acts as a receptor.

Future Directions and Emerging Research Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for the Compound

The synthesis of functionalized aromatic diamines is a cornerstone of industrial chemistry. For 5-Fluoro-N1-methylbenzene-1,2-diamine, traditional synthetic routes may involve multi-step processes, including nitration, reduction, and methylation, which can generate significant waste and utilize hazardous reagents. Future research is poised to explore more sustainable and efficient synthetic methodologies.

Key Research Thrusts:

Catalytic N-Methylation: A significant area of development is the catalytic N-methylation of the precursor 4-fluoro-o-phenylenediamine. The use of greener methylating agents, such as methanol (B129727) or even carbon dioxide and hydrogen, in the presence of highly selective and reusable catalysts, presents a promising avenue. Research into catalysts based on earth-abundant metals and supported catalysts that facilitate easy separation and recycling is crucial. The development of sulfurized rhenium (Re) and iridium (Ir) catalysts has shown high efficiency for multiple N-methylations of aliphatic amines with CO2 and H2 in aqueous solutions, a principle that could be adapted for aromatic diamines.

One-Pot Syntheses: The development of one-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates can significantly improve process efficiency and reduce waste. For instance, a process that combines the reduction of a nitrated precursor with subsequent in-situ N-methylation would be highly desirable.

Biocatalysis: The use of enzymes, such as methyltransferases, for the selective N-methylation of aromatic amines is an emerging field. While still in its nascent stages for industrial-scale chemical synthesis, biocatalysis offers the potential for highly selective reactions under mild conditions, thereby reducing energy consumption and by-product formation.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic N-Methylation | High selectivity, use of green reagents, catalyst recyclability. | Development of catalysts based on earth-abundant metals, optimization of reaction conditions. |

| One-Pot Syntheses | Reduced waste, improved process efficiency, lower operational costs. | Design of multi-step reactions in a single vessel, catalyst compatibility for sequential steps. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering for N-methylation of aromatic amines. |

Rational Design and Synthesis of Advanced Derivatives with Tailored Reactivity

The functional groups of this compound, namely the two amine groups with different substitution patterns and the fluorine atom, offer multiple sites for derivatization. The rational design and synthesis of advanced derivatives can lead to molecules with tailored reactivity for specific applications.

Areas for Future Exploration:

Polymer Monomers: The diamine functionality makes this compound an excellent candidate as a monomer for the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. The fluorine and methyl groups can be strategically varied in derivative structures to fine-tune the properties of the resulting polymers, such as solubility, thermal stability, and dielectric constant.

Heterocyclic Synthesis: The ortho-diamine arrangement is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles and quinoxalines. The fluorine and N-methyl substituents in the derivatives can influence the electronic properties and biological activity of these heterocycles.

Computational Design: The use of computational chemistry, including Density Functional Theory (DFT), can aid in the rational design of derivatives with specific electronic and steric properties. By modeling the impact of different substituents on the molecular orbitals and reactivity of the diamine, researchers can predict the properties of new derivatives before their synthesis.

| Derivative Class | Potential Applications | Design Strategy |

| Polymer Monomers | High-performance polymers for electronics and aerospace. | Introduction of bulky or flexible groups to enhance processability. |

| Heterocyclic Compounds | Biologically active molecules, functional materials. | Reaction with dicarbonyl compounds or carboxylic acids to form fused ring systems. |

| Computationally Designed Molecules | Tailored electronic and steric properties for specific targets. | In-silico screening of virtual libraries of derivatives. |

Expanded Scope of Applications in Emerging Areas of Materials Science

While fluorinated diamines are already utilized in materials science, the unique combination of substituents in this compound and its derivatives could open up new application areas.

Emerging Application Frontiers:

Organic Electronics: The electron-withdrawing nature of the fluorine atom can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of materials derived from this compound. This makes its derivatives interesting candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Membranes for Gas Separation: Fluorinated polyimides are known for their excellent gas separation properties. The specific substitution pattern of this compound could lead to polymers with optimized free volume and chemical affinity for specific gases, enabling more efficient separation of gas mixtures like CO2/N2.

Low-Dielectric Constant Materials: The demand for low-dielectric constant (low-k) materials for microelectronics is ever-increasing. The incorporation of fluorine is a well-established strategy to lower the dielectric constant of polymers. The use of this fluorinated diamine in polyimides and other polymers could lead to new materials with superior insulating properties for next-generation integrated circuits.

Integration of Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Control

To optimize the synthesis of this compound and its derivatives, and to gain a deeper understanding of their properties, the integration of advanced analytical techniques is essential.

Future Analytical Perspectives:

In Situ Reaction Monitoring: Techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products during a chemical reaction. researchgate.net This allows for precise control over reaction parameters, leading to improved yields and purity.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced NMR techniques can provide more detailed structural information. 19F NMR is particularly valuable for characterizing fluorinated compounds, and two-dimensional NMR techniques can help in elucidating the precise connectivity and spatial arrangement of atoms in complex derivatives. rsc.org

Computational Spectroscopy: The prediction of spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) using computational methods can aid in the identification and characterization of new compounds. researchgate.net This is especially useful for distinguishing between isomers and for understanding the influence of substituents on the spectroscopic signatures.

| Technique | Application | Benefit |

| In Situ FTIR/Raman | Real-time monitoring of chemical reactions. | Improved reaction control, optimization of yield and purity. researchgate.net |

| Advanced NMR (19F, 2D) | Detailed structural elucidation of fluorinated compounds. | Unambiguous characterization of complex molecules. rsc.org |

| Computational Spectroscopy | Prediction of spectroscopic properties. | Aid in structure confirmation and understanding of structure-property relationships. researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-N1-methylbenzene-1,2-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves fluorination and methylation of o-phenylenediamine derivatives. A two-step approach is common:

Fluorination : Electrophilic aromatic substitution using HF or fluorinating agents (e.g., Selectfluor®) under controlled pH (pH 4–6) to minimize byproducts .

Methylation : N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) at 60–80°C. Solvent choice (DMF vs. THF) impacts reaction kinetics and purity .

Key Characterization : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structures with ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.1 ppm for N-methyl groups) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated degradation studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 30 days. Analyze degradation products via LC-MS (ESI+ mode) to detect oxidation (m/z +16) or demethylation (m/z -14) .

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation using UV-Vis spectroscopy (λmax ~280 nm) .

- Humidity Effects : Use dynamic vapor sorption (DVS) to measure hygroscopicity and potential hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the formation of fluorinated diamine derivatives during scale-up?

Methodological Answer: Contradictions often arise from:

- Kinetic vs. Thermodynamic Control : Fluorination at higher temperatures favors para-substitution (thermodynamic product), while lower temperatures favor ortho/meta isomers .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for methylation but may promote side reactions (e.g., over-alkylation) .

Resolution Strategy :

Q. How can factorial design optimize the synthesis of this compound for high-throughput applications?

Methodological Answer: A 2³ factorial design evaluates three factors: temperature (X₁), solvent ratio (X₂), and catalyst loading (X₃).

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| X₁: Temp | 60°C | 80°C |

| X₂: DMF:H₂O | 9:1 | 7:3 |

| X₃: Catalyst | 5 mol% | 10 mol% |

Response Variables : Yield (%), Purity (HPLC area%).

Analysis : Use ANOVA to identify significant interactions (e.g., X₁×X₂ impacts purity due to solvent polarity effects) .

Q. What theoretical frameworks guide the analysis of electronic properties in fluorinated diamines for materials science applications?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps using Gaussian09 (M06-2X/cc-pVTZ) to predict reactivity in charge-transfer complexes .

- Hammett Constants : Correlate substituent effects (σₚ for -F, σₘ for -NH₂) with redox potentials (cyclic voltammetry in acetonitrile) .

- Crystallography : Resolve crystal packing (e.g., CCDC deposition) to study halogen bonding interactions involving fluorine .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

Methodological Answer:

- Standardize Protocols : Use OECD 105 guidelines for shake-flask method in buffers (pH 2–12) and solvents (logP 1–4) .

- Control Particle Size : Sieve compounds to <50 µm to minimize surface area effects .

- Validate via Collaborative Studies : Share samples with independent labs for cross-validation (e.g., interlaboratory RSD <5%) .

Ethical and Methodological Compliance

Q. What precautions are critical when handling this compound in interdisciplinary studies?

Methodological Answer:

- Toxicity Screening : Perform Ames test (TA98 strain) to assess mutagenicity .

- Waste Management : Neutralize methylating agents (e.g., Na₂S₂O₃ for excess methyl iodide) before disposal .

- Data Transparency : Archive raw spectra (NMR, MS) in repositories like Zenodo for reproducibility .

Tables for Key Data

Q. Table 1: Comparative Characterization of Fluorinated Diamines

| Property | This compound | 4-Nitro-1,2-phenylenediamine |

|---|---|---|

| Melting Point (°C) | 142–146 (decomp.) | 196–201 |

| λmax (UV-Vis, nm) | 278 | 310 |

| LogP (Predicted) | 1.2 | 0.8 |

Q. Table 2: Factorial Design Outcomes

| Run | X₁ | X₂ | X₃ | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | -1 | -1 | -1 | 62 | 88 |

| 2 | +1 | -1 | -1 | 71 | 92 |

| ... | ... | ... | ... | ... | ... |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.